Product packaging for 2-Cyclopentylethanamine(Cat. No.:CAS No. 5763-55-3)

2-Cyclopentylethanamine

Cat. No.: B154097
CAS No.: 5763-55-3
M. Wt: 113.2 g/mol
InChI Key: UKPLRVAKKXWITN-UHFFFAOYSA-N
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Description

Overview of Research Trajectories

Initial interest in 2-Cyclopentylethanamine and its derivatives primarily stemmed from its application as a foundational element in organic synthesis. Researchers have utilized it as a key reactant in the creation of a variety of more complex molecules. A significant area of investigation has been its role in medicinal chemistry, where its structural features are leveraged to create new therapeutic agents. chemimpex.com The cyclopentyl group, for instance, enhances lipophilicity, a crucial factor for a molecule's ability to cross biological membranes, which is a key consideration in drug design and delivery. chemimpex.com

More recently, the research trajectory of this compound has expanded into the realm of materials science. Specifically, its hydroiodide salt, Cyclopentylethanamine Hydroiodide (CPEAI), has been identified as a promising component in the development of advanced photovoltaic devices, demonstrating the compound's adaptability to new and emerging technologies. acs.org

Interdisciplinary Relevance in Contemporary Chemical Science

The academic significance of this compound is underscored by its application across multiple scientific fields, illustrating the interdisciplinary nature of modern chemistry. Its utility is not confined to a single area of research but extends from the synthesis of potential pharmaceuticals to the fabrication of next-generation energy materials.

In medicinal chemistry and neuropharmacology , this compound serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com Its structural framework is incorporated into molecules designed to interact with neurotransmitter systems, offering potential therapeutic benefits for various mental health conditions. chemimpex.com The study of how such synthetic compounds affect the nervous system is a core focus of neuropharmacology, a field that seeks to develop drugs for psychiatric and neurological diseases. ox.ac.ukwikipedia.org

In the field of materials science , particularly in the development of renewable energy technologies, derivatives of this compound have been employed to enhance the efficiency and stability of perovskite solar cells. acs.orgresearchgate.net This application demonstrates the compound's contribution to addressing global energy challenges through chemical innovation. The use of organic amine salts like Cyclopentylethanamine Hydroiodide in the formation of 2D/3D heterojunctions is an effective strategy for creating stable and efficient halide perovskite solar cells. acs.org

Furthermore, in organic synthesis , this compound is valued as a versatile building block. sigmaaldrich.comsigmaaldrich.com Its chemical reactivity allows for its incorporation into a wide array of molecular structures, facilitating the creation of novel compounds with desired properties. This fundamental role in chemical synthesis underpins its importance across various research and development sectors.

Detailed Research Findings

Recent research has highlighted the significant impact of a this compound derivative, Cyclopentylethanamine Hydroiodide (CPEAI), on the performance of perovskite solar cells. A 2023 study published in The Journal of Physical Chemistry C investigated the use of CPEAI for the in situ growth of 2D passivation layers on 3D perovskite surfaces. The study found that treatment with CPEAI suppressed nonradiative recombination processes and extended the carrier lifetime. acs.org This led to a notable improvement in the open-circuit voltage and filling factor of the solar cell devices. acs.org

The following table summarizes the key performance metrics of the perovskite solar cells with and without the CPEAI treatment, as reported in the study.

Device ConfigurationChampion Efficiency (%)Open-Circuit Voltage (V)Filling Factor
Control Device20.8Data not specifiedData not specified
CPEAI-Treated Device23.2ElevatedElevated

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B154097 2-Cyclopentylethanamine CAS No. 5763-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLRVAKKXWITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415461
Record name 2-cyclopentylethanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-55-3
Record name Cyclopentaneethanamine
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Record name 2-cyclopentylethanamine
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Record name 2-Cyclopentylethanamine
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Synthetic Strategies and Methodologies for 2 Cyclopentylethanamine and Its Analogs

Established Synthetic Pathways for 2-Cyclopentylethanamine

One of the fundamental routes to this compound involves the transformation of precursor molecules like 2-cyclopentylethene. A common strategy is the hydroamination of the alkene, which involves the addition of an amine across the double bond. acs.org This can be achieved through various catalytic systems.

Another established method is the reduction of nitriles. For instance, cyclopentylacetonitrile can be reduced to this compound using a reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.pub This two-step sequence, starting from a suitable alkyl halide and cyanide ion, provides a reliable way to synthesize primary amines with an additional carbon atom. pressbooks.pub

Reductive amination of aldehydes and ketones also presents a viable pathway. pressbooks.pub Cyclopentylacetaldehyde, for example, can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield this compound. pressbooks.pub

Furthermore, the Gabriel synthesis offers a classic method for preparing primary amines. askfilo.com This would involve reacting a cyclopentylethyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired amine.

A specific example of a synthetic precursor is (Z)-1-Bromo-2-cyclopentylethene. This compound can undergo substitution reactions where the bromine atom is replaced by an amino group to form this compound.

Novel and Green Chemistry Approaches in Amine Synthesis Applicable to this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for amine synthesis. acs.orgmdpi.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve atom economy. rsc.org

Catalytic Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of amines is no exception. Transition-metal catalyzed reactions are at the forefront of these advancements. acs.org

Reductive Amination: Nickel-based homogeneous catalysts have shown remarkable efficiency in the reductive amination of aldehydes and ketones with ammonia. rsc.org These catalysts are applicable to a wide range of substrates, including those that could lead to aliphatic amines like this compound. rsc.org The use of earth-abundant metals like nickel makes this a more sustainable option compared to precious metal catalysts. rsc.org

Hydroamination: The direct addition of ammonia or an amine across a double bond (hydroamination) is a highly atom-economical method for synthesizing amines. acs.org Catalytic systems based on iridium and other transition metals have been developed for this purpose. acs.org

Hydrogenation of Nitriles: Catalytic hydrogenation of nitriles offers a greener alternative to the use of stoichiometric reducing agents. google.com Nickel-containing supported catalysts have been developed for this transformation, allowing for the preparation of primary amines under various conditions. google.com

Borrowing Hydrogen Protocols: Heterogeneous cobalt catalysts have been employed in the selective synthesis of primary, secondary, and tertiary amines through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org This method involves the temporary removal and subsequent return of hydrogen from an alcohol, which then reacts with an amine. acs.org

Unconventional Methodologies

Beyond traditional heating, several unconventional activation methods are being explored to promote amine synthesis under milder and more environmentally friendly conditions. researchgate.net

Sonication: The use of ultrasonic irradiation, known as sonochemistry, can accelerate chemical reactions and improve yields. researchgate.netresearchgate.net This technique can be applied to various synthetic transformations, including the formation of Schiff bases, which are intermediates in some amine syntheses. researchgate.net

UV Radiation: Photochemistry, utilizing UV radiation, offers another avenue for activating chemical reactions. researchgate.net Light-driven processes can enable unique transformations that are not accessible through thermal methods. nih.gov For instance, photoactivated synergistic solid-state self-assembly has been used for the synthesis of aromatic amines. nih.gov

Mechanochemistry: This solvent-free technique involves inducing chemical reactions through mechanical force, such as grinding or ball-milling. researchgate.netcardiff.ac.ukd-nb.info Mechanochemistry has been successfully applied to a variety of organic reactions, including the synthesis of amines, offering advantages such as shorter reaction times, higher yields, and reduced waste. mdpi.comd-nb.info

Role of this compound as a Synthetic Intermediate

This compound is a valuable nucleophile and serves as a key intermediate in the synthesis of more complex molecules. chegg.comchegg.com Its primary amine group readily reacts with a variety of electrophilic compounds.

For example, it is used as a reactant in the discovery of substituted benzamides that act as allosteric modulators of the follicle-stimulating hormone (FSH) receptor. chemicalbook.com It can also be used in the synthesis of other derivatives, such as isothiocyanates. chemicalbook.com The nucleophilic nature of this compound allows it to participate in reactions with alkyl halides, aldehydes, ketones, acid chlorides, and sulfonyl chlorides, making it a versatile building block in medicinal chemistry and materials science. chegg.comchegg.com

Chemical Reactivity and Transformation Studies of 2 Cyclopentylethanamine

Fundamental Reaction Profiles of the Ethanamine Moiety

The ethanamine portion of the molecule is central to its reactivity, possessing a nucleophilic nitrogen atom with a lone pair of electrons. This feature allows it to participate in a range of fundamental organic reactions.

The lone pair of electrons on the nitrogen atom of 2-Cyclopentylethanamine makes it a potent nucleophile. bits-pilani.ac.in As a nucleophile, it can react with a wide array of electrophilic compounds by donating its electron pair to form a new covalent bond. bits-pilani.ac.in This reactivity is fundamental to many of the transformations the compound can undergo. The nucleophilicity is influenced by the solvent and steric hindrance from the adjacent cyclopentyl group.

Common nucleophilic reactions involving this compound include:

Reaction with Alkyl Halides: Forms secondary amines through nucleophilic attack on the electrophilic carbon of the alkyl halide.

Reaction with Acyl Halides/Anhydrides: Leads to the formation of N-substituted amides. This is a common derivatization technique. researchgate.net

Reaction with Carbonyls (Aldehydes and Ketones): Initially forms an unstable carbinolamine, which can then dehydrate to form an imine (Schiff base).

Table 1: Examples of Nucleophilic Reactions of this compound

Reactant (Electrophile)Product TypeGeneral Reaction Scheme
Alkyl Halide (R-X)Secondary AmineC₅H₉CH₂CH₂NH₂ + R-X → C₅H₉CH₂CH₂NHR + HX
Acyl Chloride (R-COCl)N-substituted AmideC₅H₉CH₂CH₂NH₂ + R-COCl → C₅H₉CH₂CH₂NHCOR + HCl
Aldehyde (R-CHO)Imine (Schiff Base)C₅H₉CH₂CH₂NH₂ + R-CHO → C₅H₉CH₂CH₂N=CHR + H₂O

Nucleophilic substitution reactions are a cornerstone of amine chemistry. libretexts.org In the context of this compound, the amine itself typically acts as the nucleophile in an Sₙ2 reaction, attacking a substrate with a suitable leaving group. bits-pilani.ac.inlibretexts.org The rate and mechanism (Sₙ1 vs. Sₙ2) are dependent on the substrate, leaving group, and reaction conditions. libretexts.org

Given that this compound is a primary amine, it is relatively unhindered, favoring Sₙ2 pathways when reacting with primary or secondary alkyl halides. libretexts.org The reaction involves a backside attack on the electrophilic carbon, leading to the displacement of the leaving group and the formation of a new carbon-nitrogen bond. bits-pilani.ac.in

Conversely, the amino group can be converted into a good leaving group (e.g., by protonation to -NH₃⁺ or conversion to a quaternary ammonium (B1175870) salt), though displacement from an alkyl chain is generally difficult under standard conditions.

Table 2: Substitution Reaction Profile

Role of this compoundSubstrateMechanismProduct
NucleophilePrimary Alkyl Halide (e.g., CH₃I)Sₙ2N-methyl-2-cyclopentylethanamine
NucleophileSecondary Alkyl Halide (e.g., 2-Bromopropane)Sₙ2 (competes with E2)N-isopropyl-2-cyclopentylethanamine

Elimination reactions, such as the E2 mechanism, involve the removal of a leaving group and a proton from an adjacent carbon to form a double bond. youtube.com While the amino group itself is a poor leaving group, its derivatives can participate in elimination reactions. The most notable example is the Hofmann elimination, where the amine is first exhaustively methylated with methyl iodide to form a quaternary ammonium salt. This salt, when treated with a strong base like silver oxide, undergoes an E2 elimination. masterorganicchemistry.com

According to Zaitsev's rule, elimination reactions typically favor the formation of the most substituted (most stable) alkene. masterorganicchemistry.comlibretexts.org However, the Hofmann elimination is a significant exception, where the sterically bulky quaternary ammonium leaving group directs the base to abstract a proton from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene (Hofmann's rule).

For a derivative of this compound, this would involve the formation of cyclopentylethylene.

Table 3: Hofmann Elimination of a this compound Derivative

StepReagentsIntermediate/ProductDescription
1. Exhaustive MethylationExcess Methyl Iodide (CH₃I)(2-Cyclopentylethyl)trimethylammonium iodideThe primary amine is converted to a quaternary ammonium salt.
2. EliminationSilver(I) Oxide (Ag₂O), Water, HeatCyclopentylethyleneE2 elimination occurs, forming the least substituted alkene.

Oxidative Transformations and Dehydrogenation Mechanisms

The amino group of this compound is susceptible to oxidation by various oxidizing agents. chemsrc.com The products of such reactions can vary widely depending on the specific reagent used and the reaction conditions, ranging from imines and nitriles to more complex coupled products.

A significant transformation is the Hofmann-Löffler-Freytag reaction, which has been studied specifically on N-methyl-2-cyclopentylethylamine. rsc.orgrsc.org This reaction involves the formation of a nitrogen-centered radical from an N-haloamine under thermal or photochemical conditions. The radical then undergoes an intramolecular 1,5-hydrogen abstraction from a carbon atom, followed by cyclization to yield a pyrrolidine (B122466) derivative. This demonstrates a powerful method for C-H functionalization guided by the amine group.

Other potential oxidative transformations include:

Dehydrogenation: Catalytic dehydrogenation can potentially form imines or enamines, which are valuable synthetic intermediates.

Reaction with Peroxides: Can lead to the formation of N-oxides or other oxygenated products.

Table 4: Oxidative Transformations

Reaction TypeReagentsKey IntermediatePotential Product Class
Hofmann-Löffler-Freytag1. NaOCl or NBS 2. H₂SO₄, Heat/UVNitrogen-centered radicalSubstituted Pyrrolidines
General OxidationMild Oxidizing Agents (e.g., MnO₂)ImineImines

Derivatization Reactions for Functional Group Interconversion

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. sigmaaldrich.com For this compound, derivatization of the amino group is common for several purposes, including protecting the amine during a multi-step synthesis, or modifying its physical properties (e.g., volatility) for analytical procedures like gas chromatography (GC). researchgate.net

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable and often crystalline amides. researchgate.net This is a robust method for protecting the amino group.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides.

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the nitrogen with trimethylsilyl (B98337) (TMS) groups. researchgate.netsigmaaldrich.com This greatly increases the volatility of the compound for GC analysis. researchgate.net

Table 5: Common Derivatization Reactions for this compound

Reaction TypeReagentDerivative FormedPrimary Application
AcylationAcetyl ChlorideN-(2-Cyclopentylethyl)acetamideProtecting group, synthesis
Sulfonylationp-Toluenesulfonyl chloride (TsCl)N-(2-Cyclopentylethyl)tosylamideProtecting group, characterization
SilylationBSTFAN,N-bis(trimethylsilyl)-2-cyclopentylethanamineGC analysis
AlkylationBenzyl BromideN-Benzyl-2-cyclopentylethanamineSynthesis

Structural Modification, Scaffold Design, and Analog Development

Design Principles for 2-Cyclopentylethanamine Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. These principles aim to optimize the molecule's properties for specific applications by modifying its structure. Key strategies include:

Functional Group Interconversion: The primary amine group is a key site for modification. It can be converted into a wide array of other functional groups, such as amides, sulfonamides, guanidines, or ureas. This alters the hydrogen bonding capacity, polarity, and basicity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile. For instance, the incorporation of the this compound moiety into guanidine-containing compounds has been explored, suggesting its role as a building block in the design of molecules with specific functional targets. google.com

Alkyl Chain Homologation or Constraining: The ethyl linker between the cyclopentyl ring and the amine can be lengthened or shortened to optimize the spatial relationship between these two key features. Furthermore, introducing conformational constraints, such as double bonds or cyclopropane (B1198618) rings within the linker, can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity.

Cyclopentyl Ring Substitution: The cyclopentyl ring offers several positions for substitution. Introducing substituents can modulate the lipophilicity, metabolic stability, and steric profile of the molecule. For example, the introduction of hydroxyl or other polar groups can enhance solubility, while alkyl or halogen substituents can increase lipophilicity.

Bioisosteric Replacement: Parts of the this compound structure can be replaced with bioisosteres to improve properties while retaining or enhancing biological activity. For example, the cyclopentyl ring could be replaced by other cyclic systems like a cyclohexyl or a heterocyclic ring to explore different regions of chemical space.

The application of this compound derivatives extends beyond pharmaceuticals into materials science. For instance, cyclopentylethanamine hydroiodide has been utilized in the formation of 2D/3D hybrid perovskite solar cells, highlighting the versatility of this scaffold in different technological fields. acs.org

Scaffold Hopping Strategies from the this compound Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.it This approach can lead to the discovery of novel intellectual property, improved pharmacokinetic profiles, and the avoidance of known toxicophores. nih.gov For the this compound core, several scaffold hopping strategies can be envisioned:

Ring System Replacement: The cyclopentyl ring can be replaced with other carbocyclic or heterocyclic ring systems. This can be a simple replacement with a similar-sized ring like cyclohexane (B81311) or a more drastic change to an aromatic or heteroaromatic ring. The choice of the new ring system is guided by the desire to maintain the spatial orientation of the side chain while altering other properties like electronics and solubility. nih.gov

Topological Replacement: This strategy focuses on maintaining the geometric arrangement of key functional groups. For the this compound scaffold, the key vectors are the position and orientation of the ethylamine (B1201723) side chain relative to the cyclic core. Computational methods can be used to search for new scaffolds that can present the side chain in a similar 3D orientation. biosolveit.de

Fragment Linking: The this compound scaffold can be deconstructed into its constituent fragments (cyclopentane and ethylamine). These fragments can then be used to search for new ways to link them or to identify other fragments that can be combined to mimic the original molecule's pharmacophore.

The following table illustrates potential scaffold hops from the this compound core:

Original ScaffoldHopped Scaffold ExampleRationale
2-Cyclopentyl ethanamine2-Cyclohexyl ethanamineMaintain lipophilic character with slightly different conformational properties.
2-Cyclopentyl ethanamine2-Phenyl ethanamineIntroduce aromaticity for potential π-stacking interactions.
2-Cyclopentyl ethanamine3-Tetrahydrofuranyl methanamineIntroduce a heteroatom to modulate polarity and hydrogen bonding potential.
2-Cyclopentylethanamine Cyclopentyl methanamineShorten the linker to probe spatial requirements.

Synthesis and Investigation of Substituted this compound Analogs

The synthesis of substituted this compound analogs often involves multi-step sequences to introduce desired functional groups and control stereochemistry. A convergent approach is often favored, where the cyclopentyl core and the side chain are synthesized separately and then coupled. beilstein-journals.org

One example of a synthetic approach to a related chiral cyclopentylamine (B150401) derivative involves the stereoselective synthesis of (1R,2S,3R)-3-aminocyclopentane-1,2-diol. This synthesis highlights the ability to introduce multiple stereocenters and functional groups onto the cyclopentane (B165970) ring, which can then be further elaborated. beilstein-journals.org

A general synthetic strategy for N-substituted this compound analogs could involve the following steps:

Synthesis of a functionalized cyclopentane: Starting from a suitable cyclopentane precursor, functional groups such as ketones, esters, or halides are introduced.

Introduction of the two-carbon side chain: This can be achieved through various methods, such as Wittig reactions followed by reduction, or by the addition of a two-carbon nucleophile to a cyclopentyl electrophile.

Introduction of the amine functionality: The amine group is typically introduced at a late stage of the synthesis, for example, by reductive amination of a ketone or aldehyde, or by conversion of a halide or alcohol to an amine.

Derivatization of the amine: The primary amine can then be readily converted to a variety of derivatives, such as amides, ureas, or sulfonamides, through standard coupling reactions.

The following table summarizes a selection of synthesized analogs and their key structural features, based on general synthetic principles.

AnalogKey Structural ModificationPotential Synthetic Precursor
N-Acetyl-2-cyclopentylethanamineAcetylation of the primary amineThis compound
2-(1-Hydroxycyclopentyl)ethanamineHydroxylation of the cyclopentyl ringCyclopentanone
(1R,2S)-2-Amino-1-cyclopentylethanolStereospecific introduction of hydroxyl and amine groupsChiral cyclopentane starting material

Stereochemical Considerations in Derivative Synthesis

The presence of stereocenters in derivatives of this compound can have a profound impact on their biological activity. Therefore, controlling the stereochemistry during synthesis is of paramount importance. The cyclopentyl ring can have multiple stereocenters, and the attachment of the ethylamine side chain can also create a chiral center if the ring is asymmetrically substituted.

Several strategies are employed to achieve stereocontrol in the synthesis of these derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as chiral cyclopentane derivatives, to introduce stereocenters into the final product.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively create stereocenters. For example, asymmetric hydrogenation or asymmetric epoxidation of a cyclopentene (B43876) precursor can set the stereochemistry of the ring.

Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of a reaction. For instance, in palladium-catalyzed carboamination reactions, the stereochemistry of the product can be controlled by the choice of N-substituents on the substrate, which influences the transition state geometry. nih.gov

Diastereoselective Reactions: When multiple stereocenters are present, diastereoselective reactions are used to control the relative stereochemistry. For example, the reduction of a ketone on a chiral cyclopentane ring can proceed with high diastereoselectivity due to steric hindrance from existing substituents.

A study on the stereoselective synthesis of disubstituted pyrazolidines demonstrated that modulating allylic strain in the transition state through manipulation of an N-substituent could effectively control the cis/trans diastereoselectivity of the product. nih.gov This principle can be applied to the synthesis of substituted this compound analogs where a new stereocenter is formed adjacent to the cyclopentyl ring.

The following table provides examples of stereochemical outcomes based on different synthetic approaches.

Synthetic ApproachDesired Stereochemical OutcomeExample ReactionReference Principle
Asymmetric HydrogenationEnantiomerically pure cyclopentane coreRh-catalyzed hydrogenation of a substituted cyclopenteneAsymmetric Catalysis
Diastereoselective Reductionsyn or anti diol on the cyclopentyl ringDirected reduction of a ketone adjacent to a stereocenterSubstrate Control
Palladium-Catalyzed Carboaminationcis or trans relationship between substituentsIntramolecular cyclization of an unsaturated amineStereocontrol via N-substituent manipulation nih.gov

Advanced Applications of 2 Cyclopentylethanamine in Scientific Disciplines

Applications in Medicinal Chemistry and Pharmaceutical Development

The structure of 2-cyclopentylethanamine makes it a valuable building block in the synthesis of novel pharmaceutical compounds. acs.orgCurrent time information in Bangalore, IN. Its hydrochloride salt form is often used in research due to its increased water solubility compared to the free base form, which enhances its utility in various pharmaceutical applications. researchgate.net

This compound and its derivatives are subjects of neuropharmacological research due to their potential as neuroactive compounds. acs.orgrsc.org Neuropharmacology is the study of how drugs affect the nervous system and the neural mechanisms through which they influence behavior. frontiersin.org Compounds are considered neuroactive if they can affect the central nervous system (CNS), which consists of the brain and spinal cord and is responsible for processing most bodily functions. mdpi.commdpi.com The structure of this compound is suggestive of potential applications in medicinal chemistry for developing drugs that target the CNS. researchgate.net Researchers have explored its use in synthesizing compounds with potential neuroactive properties, making it a candidate for studies in neuropharmacology and related disciplines. acs.org

In pharmaceutical development, this compound serves as a key intermediate—a substance produced during the conversion of a starting material into a final product. acs.orgmdpi.com Chemical intermediates are crucial in drug synthesis, representing a key step in transforming therapeutic molecules into final drug products. mdpi.com The compound is particularly valuable in organic chemistry for creating complex molecules. acs.org For instance, this compound is used as a reactant in the synthesis of substituted benzamides, which have been investigated as allosteric modulators for the follicle-stimulating hormone (FSH) receptor. Current time information in Bangalore, IN. The pharmacological action of certain drugs relies on such reactive intermediates modifying key proteins to alter their activity. nih.gov

The molecular framework of this compound serves as a therapeutic scaffold, which is a core structure used as a basis for developing new drugs. acs.orgcdc.gov This is particularly relevant in the search for treatments for neurological disorders. acs.orgresearchgate.net Its cyclopentyl group enhances lipophilicity, which can improve a drug's ability to cross biological membranes, a critical aspect of drug design and delivery to the central nervous system. acs.org This property makes it a useful component in the synthesis of pharmaceuticals aimed at treating neurological conditions. acs.org

The structure of this compound suggests its potential to be incorporated into molecules designed to modulate biological pathways. researchgate.netnih.govfrontiersin.org A biological pathway is a series of actions among molecules in a cell that leads to a certain product or a change in the cell. nih.govnih.gov The compound's potential to interact with the central nervous system is a key area of interest. researchgate.net

One area of modern drug discovery is the development of agonists for G-protein coupled receptors like GPR40 (also known as FFA1). wikipedia.org GPR40 is highly expressed in pancreatic β-cells and is a therapeutic target for type 2 diabetes, as its agonists can amplify insulin (B600854) secretion. wikipedia.org While research has led to the identification of potent GPR40 agonists like Fasiglifam and AMG 837, there is no direct evidence in the reviewed literature linking this compound specifically to the development of GPR40/FFA1 agonists. wikipedia.org

While the synthesis of novel compounds is a cornerstone of antiviral research, there is no direct evidence from the available search results to indicate that this compound is specifically used in the research or development of antiviral agents. wikipedia.org Research into antiviral compounds often involves the synthesis of derivatives of various molecular scaffolds to find agents effective against viruses like SARS-CoV-2, herpesviruses, or influenza. cdc.govnih.gov For example, studies have explored cyclopentenyl carbocyclic nucleosides and cyclopropyl (B3062369) nucleosides as potential antiviral agents, but these are structurally distinct from this compound. usu.eduwikipedia.org

Contributions to Materials Science and Engineering

Beyond medicine, this compound has found a significant application in the field of materials science, specifically in the development of next-generation solar energy technology. acs.orgacs.org

A derivative, Cyclopentylethanamine Hydroiodide (CPEAI) , has been introduced as an innovative amine salt for creating highly efficient and stable 2D/3D hybrid perovskite solar cells (PSCs). acs.orgacs.org Perovskite solar cells are a type of solar cell that uses a perovskite-structured compound as the light-harvesting active layer and have become the fastest-advancing solar technology.

The use of organic amine salts to form 2D/3D heterojunctions is an effective strategy for improving the performance of these cells. acs.orgacs.org While past research focused on amines with linear alkyl or benzene (B151609) rings, the exploration of molecules with cycloalkane groups like cyclopentane (B165970) has been limited. acs.orgacs.org In recent studies, CPEAI was used for the in situ growth of a 2D passivation layer on the surface of a 3D perovskite film. acs.org This process involves the interaction between CPEAI and residual lead(II) iodide (PbI₂) in the 3D perovskite, which forms a protective 2D coating. acs.org

This 2D layer serves to:

Reduce Defect Density: It mitigates defects on the perovskite surface. acs.org

Suppress Nonradiative Recombination: By passivating defects, it curtails the process where charge carriers recombine without producing light, which is a major energy loss mechanism. acs.org

Extend Carrier Lifetime: The suppression of recombination leads to a longer lifetime for the charge carriers. acs.org

Optimize Energy Levels: The treatment helps to rationalize the energy-level architecture at the interface. acs.org

These improvements at the molecular level translate into significant gains in device performance and durability.

Table 1: Performance of Perovskite Solar Cells with CPEAI Treatment An interactive table summarizing the enhanced efficiency and stability metrics.

Performance MetricControl Device (Without CPEAI)CPEAI-Treated DeviceReference
Champion Power Conversion Efficiency (PCE)20.8%23.2% acs.org
Stability (Efficiency retention after 1000h in air)76.1% of initial efficiency89.5% of initial efficiency acs.org

The results demonstrate that the CPEAI treatment leads to a higher open-circuit voltage and fill factor for the solar cells. acs.org The significant enhancement in environmental robustness underscores the promising potential of cycloalkane-containing amine molecules like this compound in advancing the efficiency and long-term stability of halide perovskite solar cells. acs.orgacs.org

Development of Novel Materials with Specific Functionalities

The distinct molecular structure of this compound renders it a valuable component in the synthesis of novel materials with tailored functionalities. Its cyclopentyl moiety imparts lipophilicity, which can be advantageous for applications requiring interaction with nonpolar environments, while the primary amine group serves as a reactive site for further chemical modifications. chemimpex.com

One notable application is in the field of medicinal chemistry, where this compound is utilized as a reactant in the development of substituted benzamides that function as allosteric modulators of the follicle-stimulating hormone (FSH) receptor. chemicalbook.com This demonstrates its role as a key building block in the creation of complex molecules with specific biological activities. Furthermore, its hydrochloride salt is highlighted for its utility in organic synthesis to create more complex molecules, leading to the development of new materials or chemical entities with specific functionalities. chemimpex.com The compound's relevance in materials science is underscored by its potential to be leveraged for innovating and enhancing existing products. chemimpex.com While the full scope of its applications in materials science is still being explored, its role as a versatile building block in organic synthesis is well-established. chemimpex.comhilarispublisher.com

Hybrid Perovskite Solar Cell Applications of Cyclopentylethanamine Hydroiodide

A significant advancement in the application of this compound is in the field of renewable energy, specifically in the development of hybrid perovskite solar cells (PSCs). The hydroiodide salt of this compound, known as Cyclopentylethanamine Hydroiodide (CPEAI), has been introduced as a novel amine salt for the post-treatment of perovskite films. researchgate.net

Research has demonstrated that treating a three-dimensional (3D) perovskite layer with a solution of CPEAI leads to the in-situ growth of a quasi-two-dimensional (2D) passivation layer on the surface. researchgate.net This 2D layer effectively passivates defects at the surface and interface of the perovskite film, such as residual lead iodide and uncoordinated lead ions, which are known to be detrimental to the performance and stability of the solar cell. researchgate.net

The introduction of the cyclopentyl group from CPEAI at the perovskite interface has shown to significantly enhance the power conversion efficiency (PCE) and long-term stability of the devices. In one study, PSCs treated with CPEAI exhibited a remarkable increase in efficiency and maintained a significantly higher percentage of their initial efficiency after prolonged exposure to air compared to untreated control devices. researchgate.net

Table 1: Performance of Perovskite Solar Cells with and without CPEAI Treatment

Device TypeInitial Power Conversion Efficiency (PCE)Efficiency Retention after 1000h in Air (~40% RH)
Control (untreated)~20.0%76.1%
CPEAI-treated~23.07%89.5%

Data compiled from studies on the effects of CPEAI on perovskite solar cell performance. researchgate.net

This enhancement is attributed to the suppression of non-radiative recombination and improved charge carrier dynamics due to the formation of the 2D/3D heterojunction. researchgate.net The use of cycloalkane-containing amine molecules like CPEAI represents a promising strategy for advancing the commercial viability of perovskite solar cell technology. researchgate.net

Two-Dimensional (2D) Material Synthesis (Topochemical Synthesis)

Topochemical synthesis is a method used to create 2D materials by selectively etching elements from a parent crystal lattice. chemspider.com This technique has been successfully employed to produce materials like MXenes from MAX phases. chemspider.com While this compound's structural features could theoretically make it a candidate for roles in the synthesis or functionalization of 2D materials, specific examples of its application in topochemical synthesis are not extensively documented in the reviewed scientific literature. The primary application of its hydroiodide salt in forming quasi-2D layers on perovskites is a related but distinct process from the topochemical synthesis of standalone 2D materials. researchgate.net

Role in Agrochemical Formulations

This compound hydrochloride is noted for its application in the formulation of agrochemicals. chemimpex.com It is suggested to contribute to the development of safer and more effective pesticides and herbicides. chemimpex.com The inclusion of such amines in agrochemical formulations can serve various purposes, including acting as an adjuvant to improve the efficacy of the active ingredient. Adjuvants can enhance the spreading, sticking, or penetration of the herbicide or pesticide on the target plant or pest. While the specific mechanisms and the exact formulations containing this compound are often proprietary and detailed in patents, its presence is noted in patent literature related to agrochemicals. nih.govagropages.com The development of controlled-release formulations is a key area in modern agriculture to minimize environmental impact and improve efficiency, a field where functional amines can play a role. hilarispublisher.com

Utility in Analytical Chemistry Methodologies

The chemical properties of this compound make it a useful compound in the field of analytical chemistry, particularly in the development of methods for the detection and quantification of various chemical entities. chemimpex.com

This compound hydrochloride is employed in various analytical techniques to aid in the detection and quantification of other compounds within complex mixtures. chemimpex.com Its primary amine group is a key feature that allows it to be used as a derivatizing agent. Derivatization is a process where a compound is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). journalajacr.comresearch-solution.com

For instance, the amine group of this compound can react with various reagents to form derivatives that are more volatile for GC analysis or have a chromophore or fluorophore for enhanced detection by UV-Visible or fluorescence detectors in HPLC. journalajacr.comnih.gov This is particularly useful for the analysis of compounds that are otherwise difficult to detect at low concentrations. The process of derivatization can significantly improve the sensitivity and selectivity of an analytical method. journalajacr.com

The development of new analytical methods is crucial for ensuring the quality and safety of pharmaceuticals, environmental samples, and other materials. nih.gov this compound can play a role in this process, particularly in the development of chromatographic methods.

The use of this compound as a building block or an internal standard could be explored in method development. Its predictable chemical behavior and reactivity make it a candidate for such applications. In chromatography, the development of a new method often involves optimizing the separation of various components in a mixture. The derivatization of target analytes with a reagent like a derivative of this compound could be a strategy to improve separation efficiency and peak resolution. research-solution.comgcms.cz

The process of method validation, which includes determining parameters like the limit of detection (LOD) and limit of quantification (LOQ), is a critical step in analytical chemistry. agropages.commdpi.com The use of derivatizing agents can lower these limits, allowing for the detection and quantification of trace amounts of substances. While specific, standardized analytical methods detailing the use of this compound are not widely published, its functional group chemistry provides a strong basis for its utility in the development of new and improved analytical methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Cyclopentylethanamine, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the cyclopentyl ring and the ethylamine (B1201723) side chain exhibit characteristic chemical shifts and coupling patterns. The two protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. The protons of the methylene (B1212753) group adjacent to the amine (α-CH₂) and the methylene group adjacent to the cyclopentyl ring (β-CH₂) would each give rise to a triplet, assuming coupling to their respective neighbors. The protons on the cyclopentyl ring would produce more complex multiplets due to their various chemical and magnetic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgoregonstate.edu As with ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent carbons. pressbooks.pub For this compound, one would expect to see distinct signals for the two carbons of the ethylamine side chain and for the carbons of the cyclopentyl ring. The chemical shifts of these carbons are influenced by their local electronic environment. organicchemistrydata.org For instance, the carbon atom bonded to the nitrogen of the amine group will be shifted downfield due to the electronegativity of the nitrogen atom. libretexts.org

A summary of predicted ¹³C NMR chemical shifts for this compound is presented in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
Cα (adjacent to NH₂)37 - 45
Cβ (adjacent to cyclopentyl)~30-40
Cyclopentyl Carbons25 - 35
Note: These are approximate ranges and can vary based on the solvent and other experimental conditions. libretexts.orgoregonstate.edu

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. rsc.orgnih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czbruker.comsavemyexams.comspectroscopyonline.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amine and the saturated hydrocarbon structure. libretexts.org

Key vibrational modes and their expected absorption ranges are:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. orgchemboulder.com The presence of these two sharp to medium intensity bands is a strong indicator of the primary amine group.

C-H Stretching: The C-H stretching vibrations of the cyclopentyl and ethyl groups appear in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org These are typically strong and sharp absorptions.

N-H Bending: The N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band due to N-H wagging can be observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

The collection of these absorption bands in an FT-IR spectrum provides a molecular "fingerprint," which is unique to the compound. libretexts.orgspectroscopyonline.com

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Stretching (asymmetric & symmetric)3400 - 3250Medium
Alkyl (C-H)Stretching3000 - 2850Strong
Primary Amine (N-H)Bending1650 - 1580Medium
Aliphatic Amine (C-N)Stretching1250 - 1020Medium-Weak
Primary Amine (N-H)Wagging910 - 665Broad, Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. acdlabs.com

For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 113. libretexts.org Due to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, the presence of the M⁺ peak at an odd m/z value is indicative of a nitrogen-containing compound. libretexts.org

The fragmentation of this compound in the mass spectrometer is predictable. A common fragmentation pathway for amines is alpha-cleavage, where the bond between the α-carbon and the β-carbon is broken. libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, alpha-cleavage would lead to the loss of a cyclopentyl radical, resulting in a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. This is often the base peak in the mass spectrum of primary ethylamines.

Another possible fragmentation is the loss of an ammonia (B1221849) molecule (NH₃) from the molecular ion, although this is generally less favorable than alpha-cleavage.

Expected Mass Spectrometry Fragmentation for this compound
m/zProposed FragmentFragmentation Pathway
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
30[CH₂NH₂]⁺Alpha-cleavage (loss of C₅H₉ radical)

Raman Spectroscopy and its Enhanced Variants

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability.

For this compound, the Raman spectrum would provide information about the vibrations of the carbon skeleton and the amine group. The symmetric vibrations of non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the C-C stretching vibrations of the cyclopentyl ring would be readily observable.

Enhanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), could be employed to significantly increase the signal intensity, which would be particularly useful for analyzing low concentrations of the compound or for studying its interaction with surfaces.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives or Salts

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comscirp.org While this compound is a liquid at room temperature, its crystalline derivatives or salts can be analyzed using XRD. libretexts.org For example, the hydrochloride salt of this compound (this compound HCl) is a crystalline solid. chemimpex.com

Computational and Theoretical Investigations of 2 Cyclopentylethanamine

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for understanding how the chemical structure of 2-Cyclopentylethanamine influences its biological activity and physicochemical properties, respectively. sigmaaldrich.comresearchgate.net Computational approaches play a significant role in establishing these relationships, enabling the prediction of a molecule's behavior based on its structure.

By systematically modifying the structure of this compound in silico—for example, by changing the size of the cycloalkyl group or altering the substituents on the amine—researchers can predict how these changes will affect its activity or properties. nih.gov This allows for the rational design of new derivatives with improved characteristics. For instance, SAR studies on related cycloalkanol ethylamine (B1201723) scaffolds have led to the discovery of potent and selective norepinephrine (B1679862) reuptake inhibitors. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) models can be developed using calculated molecular descriptors to predict various physicochemical properties like boiling point, density, and viscosity. unimore.it

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it might participate. arxiv.orgarxiv.org By analyzing the electronic structure and energy surfaces, it is possible to identify the most likely sites for chemical reactions and the pathways they will follow. uvm.eduprepmed.in

Key aspects of reactivity prediction include:

Identifying reactive sites: Quantum chemical calculations can determine the distribution of electron density and electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the amine group, with its lone pair of electrons, is a primary nucleophilic site. mnstate.edu

Predicting reaction pathways: By calculating the energies of reactants, transition states, and products, computational methods can map out the entire energy profile of a reaction. uvm.edu This allows for the determination of the activation energy, which is a key factor in determining the reaction rate. prepmed.in

Understanding reaction mechanisms: Computational studies can provide detailed insights into the step-by-step process of a chemical reaction, including the formation and breaking of bonds and the role of intermediates. uvm.eduprepmed.in For example, the mechanism of amine alkylation typically involves a series of SN2 reactions. mnstate.edu

Recent advancements in deep learning are also being applied to predict reaction mechanisms with increasing accuracy. arxiv.org

Drug-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict how a small molecule like this compound might bind to the active site of a protein target. ambeed.com

The process involves:

Defining the binding site: Identifying the specific region on the target protein where the ligand is expected to bind.

Generating conformations: Exploring different possible three-dimensional arrangements (conformations) of the this compound molecule.

Scoring: Using a scoring function to evaluate the "goodness-of-fit" for each conformation, which estimates the binding affinity.

Successful docking studies can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target, guiding the design of more potent and selective inhibitors. nih.gov For example, docking studies have been instrumental in understanding the binding of various inhibitors to enzymes like NADPH oxidase and COX-2. nih.govambeed.com

Computational Design of Novel Derivatives

The insights gained from the computational investigations described above can be leveraged for the rational design of novel derivatives of this compound with desired properties. ethz.ch By understanding the structure-activity and structure-property relationships, researchers can make targeted modifications to the parent molecule to enhance its efficacy, selectivity, or pharmacokinetic profile.

For instance, if a particular interaction with a target protein is found to be crucial for activity, derivatives can be designed to strengthen this interaction. Similarly, if the parent molecule has poor solubility, modifications can be made to improve this property. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the drug discovery and development process. nih.govethz.ch

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-Cyclopentylethanamine, and how can purity (>95%) be ensured?

  • Methodological Answer : The synthesis typically involves reductive amination of cyclopentanone with ethylamine derivatives. Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing pH and temperature for cyclization. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm absence of byproducts like unreacted cyclopentanone or N-alkylated impurities . For replication, experimental protocols must detail solvent systems, catalyst ratios (e.g., NaBH₄ or Pd/C), and purification techniques (e.g., distillation or recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish the cyclopentyl moiety (δ ~1.5–2.5 ppm for protons) and the ethylamine chain (δ ~2.7–3.1 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). For novel derivatives, high-resolution MS (HRMS) or X-ray crystallography may be required to confirm molecular geometry and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure. Store in airtight containers under inert gas (e.g., argon) to minimize oxidation. Emergency procedures should include neutralization of spills with weak acids (e.g., citric acid) and immediate rinsing of affected skin with water for 15 minutes .

Advanced Research Questions

Q. What unresolved challenges exist in the structural optimization of this compound for targeted pharmacological applications?

  • Methodological Answer : Key challenges include enhancing blood-brain barrier (BBB) permeability while minimizing off-target receptor interactions. Computational modeling (e.g., molecular docking with serotonin or dopamine receptors) can predict binding affinities. In vitro assays (e.g., radioligand displacement studies) validate selectivity, while in vivo pharmacokinetic studies assess metabolic stability and half-life .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer : Discrepancies often arise from variations in solvent systems (e.g., aqueous vs. organic) or measurement techniques (e.g., shake-flask vs. HPLC-derived logP). Standardize experimental conditions using ICH guidelines (e.g., fixed temperature/pH) and cross-validate results via collaborative inter-laboratory studies. Statistical tools like Bland-Altman plots can quantify measurement biases .

Q. What strategies are effective for identifying literature gaps in the applications of this compound in neuropharmacology?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder and PubMed with Boolean queries (e.g., "this compound AND (neurotransmitter OR receptor)"). Prioritize recent reviews (past 5 years) and use citation tracking tools (e.g., Web of Science) to map knowledge evolution. Gaps may include understudied mechanisms like allosteric modulation or epigenetic effects .

Q. How can the stability of this compound be tested under varying storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Light sensitivity is assessed via ICH Q1B photostability testing (1.2 million lux-hours). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Q. What experimental designs are suitable for exploring novel biological targets of this compound derivatives?

  • Methodological Answer : Use a PCC framework (Population: cell lines/animal models; Concept: receptor binding/ion channel modulation; Context: neurodegenerative disease models). High-throughput screening (HTS) with fluorescence-based assays identifies hit compounds. Follow-up studies should include dose-response curves (IC₅₀/EC₅₀ determination) and toxicity profiling (e.g., Ames test for mutagenicity) .

Tables for Key Data Comparison

Property Reported Values Measurement Method Reference
Melting Point-15°C to -10°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.8–2.3Shake-Flask HPLC
Solubility in Water50–75 mg/mL (25°C)Gravimetric Analysis
Plasma Protein Binding85–92% (in vitro)Equilibrium Dialysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.